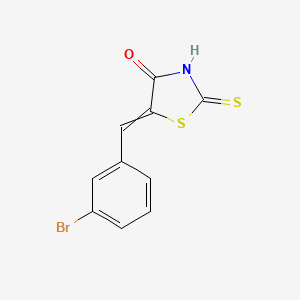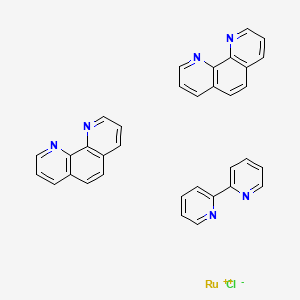
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the hydroxyl position.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- 2-(2-hydroxyphenyl)quinazolin-4(3H)-one
- 2-(2-nitrophenyl)quinazolin-4(3H)-one
- 2-(2-hydroxy-5-methylphenyl)quinazolin-4(3H)-one
Uniqueness
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
特性
分子式 |
C14H9N3O4 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
2-(2-hydroxy-5-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-12-6-5-8(17(20)21)7-10(12)13-15-11-4-2-1-3-9(11)14(19)16-13/h1-7,18H,(H,15,16,19) |
InChIキー |
IXPRIIDISZNEDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)

![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)

![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)




![N-tert-butyl-2-{2-chloro-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B12497015.png)


